molecular formula C15H23N3 B12926662 9-Benzyl-1,4,9-triazaspiro[5.5]undecane

9-Benzyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B12926662
M. Wt: 245.36 g/mol
InChI Key: FXBJHPMAGNWQPM-UHFFFAOYSA-N
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Description

9-Benzyl-1,4,9-triazaspiro[55]undecane is a chemical compound known for its unique spirocyclic structure This compound belongs to the class of triazaspiro compounds, which are characterized by a spiro linkage between two nitrogen-containing rings

Preparation Methods

The synthesis of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.

    Introduction of the benzyl group: The spirocyclic intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

9-Benzyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Benzyl-1,4,9-triazaspiro[5.5]undecane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

9-Benzyl-1,4,9-triazaspiro[5.5]undecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

9-benzyl-1,4,9-triazaspiro[5.5]undecane

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-18-10-6-15(7-11-18)13-16-8-9-17-15/h1-5,16-17H,6-13H2

InChI Key

FXBJHPMAGNWQPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNCCN2)CC3=CC=CC=C3

Origin of Product

United States

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